(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
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Description
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, carboxymethyl groups, and a benzyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- CAS Number : 1354009-23-6
The compound's unique combination of functionalities enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
-
Antidepressant Effects
- The compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in managing depressive disorders.
-
Anti-inflammatory Properties
- It has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
-
Antioxidant Activity
- The ability to neutralize free radicals suggests that this compound could provide cellular protection against oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : Similar compounds have been known to interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
- Enzyme Interactions : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the efficacy of compounds based on their structural characteristics. For this compound, SAR studies suggest that modifications to the piperidine ring or the carboxymethyl side chain can significantly impact its biological activity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Notable Features |
---|---|---|
3-(Aminomethyl)phenylalanine | Amino acid derivative | Exhibits neuroactive properties |
N-Boc-piperidine | Protected piperidine | Used in peptide synthesis |
Benzyl carbamate | Carbamate derivative | Known for drug delivery systems |
This comparative analysis highlights the unique aspects of this compound that may enhance its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:
- Study on Antidepressant Activity : A study demonstrated that derivatives of this compound could effectively increase serotonin levels in animal models, suggesting its potential as an antidepressant agent.
- Anti-inflammatory Research : Another study explored the anti-inflammatory properties through in vitro assays, showing significant inhibition of pro-inflammatory cytokines .
- Antioxidant Studies : Research indicated that the compound could scavenge free radicals effectively, providing insights into its use as an antioxidant in various formulations.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGEZHFRZOVPX-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.